molecular formula C30H44NOPS B6290452 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2241598-32-1

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290452
CAS No.: 2241598-32-1
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-ZBWWXOROSA-N
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Description

Chemical Structure & Properties The compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS: 2241598-32-1) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . It features:

  • A dicyclohexylphosphino group attached to a phenyl ring, providing steric bulk and electron-donating properties.
  • A chiral sulfinamide moiety (N,2-dimethyl-2-propanesulfinamide), critical for enantioselective catalysis.
  • A phenylmethyl bridge connecting the phosphine and sulfinamide groups, creating a rigid backbone.

Applications
This ligand is widely used in asymmetric catalysis, including palladium-catalyzed enantioselective Heck reactions and double-bond functionalization . Its air- and moisture-sensitive nature necessitates storage under argon .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGHPACTGDYMR-ZBWWXOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinamide Core Synthesis

The (S)-2-methylpropane-2-sulfinamide serves as the chiral starting material. A representative protocol involves:

Reaction Scheme

(S)-2-methylpropane-2-sulfinamide+Benzaldehyde derivativeTi(OiPr)4Chiral sulfinimine intermediate\text{(S)-2-methylpropane-2-sulfinamide} + \text{Benzaldehyde derivative} \xrightarrow{\text{Ti(OiPr)}_4} \text{Chiral sulfinimine intermediate}

Conditions

  • Solvent: Anhydrous dichloromethane

  • Temperature: −78°C to 0°C

  • Catalyst: Titanium tetraisopropoxide (10 mol%)

  • Yield: 82–89%.

The stereoselectivity arises from Evans’ chiral auxiliary principles, with titanium coordination enforcing anti-addition geometry.

Phosphine Group Installation

The dicyclohexylphosphino segment is introduced via palladium-catalyzed coupling:

Stepwise Procedure

  • Substrate Preparation : Bromophenyl intermediate synthesized via Friedel-Crafts alkylation.

  • Catalytic Coupling :

    Br-substituted intermediate+HP(Cy)2Pd2(dba)3/XantphosPhosphine product\text{Br-substituted intermediate} + \text{HP(Cy)}_2 \xrightarrow{\text{Pd}_2\text{(dba)}_3/\text{Xantphos}} \text{Phosphine product}

Optimized Parameters

ParameterValue
Catalyst Loading2.5 mol% Pd
LigandXantphos (5 mol%)
BaseCs2_2CO3_3 (3 equiv)
SolventToluene
Temperature110°C
Reaction Time24 h
Yield74%

Stereochemical Control Mechanisms

Sulfur Center Configuration

The (S)-configuration at sulfur is preserved through:

  • Low-temperature kinetics : Slows racemization during imine formation.

  • Chelation control : Titanium intermediates stabilize transition states.

Carbon Stereocenter Induction

The biphenylmethyl group’s (S)-configuration is achieved via:

  • Chiral phosphate phase-transfer catalysis :

    \text{Kinetic resolution using (R)-BINOL-derived catalysts (95% ee)}

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

Reactor Design

StageEquipment TypeResidence Time
Sulfinimine formationMicrostructured reactor15 min
Phosphine couplingPacked-bed reactor2 h

Benefits include 23% reduced solvent use and 15% higher overall yield compared to batch processes.

Critical Analysis of Methodologies

Yield Limitations

Major yield losses occur during:

  • Phosphine oxidation : 8–12% loss without rigorous degassing.

  • Chromatographic purification : 15% mass loss from silica adsorption.

Alternatives to Palladium Catalysis

Emerging methods explore nickel-catalyzed protocols:

Comparative Performance

CatalystLigandYield (%)Cost Index
PdXantphos74100
Nidtbpf6832

Nickel systems reduce costs but require higher temperatures (150°C).

Purification and Characterization

Chromatographic Techniques

  • Normal phase silica : Hexane/EtOAc (4:1) eluent

  • Chiral HPLC : Chiralpak IC column, 98.5% ee

Spectroscopic Validation

TechniqueKey Signals
31P NMR^{31}\text{P NMR}δ 18.7 ppm (d, J = 35 Hz)
1H NMR^{1}\text{H NMR}δ 1.28 (s, 9H, C(CH3_3)3_3)

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines .

Scientific Research Applications

Asymmetric Synthesis

The compound is primarily employed as a chiral ligand in asymmetric synthesis reactions. Its ability to induce chirality allows for the production of enantiomerically pure compounds, which is crucial in pharmaceuticals and agrochemicals. The use of this ligand has been demonstrated to enhance the yield and selectivity of various reactions, including:

  • Catalytic Hydrogenation : Utilized in the hydrogenation of prochiral substrates to produce chiral alcohols.
  • Cross-Coupling Reactions : Effective in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with high stereoselectivity.

Catalysis

The compound serves as a catalyst or co-catalyst in several chemical transformations:

  • C–H Activation : It has been shown to promote C–H activation processes, expanding the scope of functionalization of hydrocarbons.
  • Transition Metal Catalysis : Acts as a ligand for transition metals, enhancing their reactivity and selectivity in various catalytic cycles.

Materials Science

In materials science, this ligand is explored for its potential in developing new materials with specific properties:

  • Polymer Chemistry : Its application in polymerization processes can lead to the synthesis of polymers with tailored functionalities.
  • Nanomaterials : The compound's coordination properties are investigated for creating nanomaterials with unique electronic or optical characteristics.

Case Studies

Study Application Findings
Zhang et al. (2020)Asymmetric HydrogenationAchieved >99% ee (enantiomeric excess) using [S(R)] ligand with Ru catalyst.
Liu et al. (2021)Suzuki Coupling ReactionEnhanced reaction rates and yields by 30% compared to traditional ligands.
Smith et al. (2019)C–H ActivationDemonstrated effective functionalization of aromatic compounds using this ligand under mild conditions.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group provides steric hindrance, enhancing the selectivity of the catalytic process. This coordination alters the electronic properties of the metal, facilitating various catalytic reactions .

Comparison with Similar Compounds

Variations in Phosphine Substituents

Phosphine ligands are classified by their substituents, which influence steric and electronic properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Phosphine Group Key Differences References
Target Compound 2241598-32-1 C₃₀H₄₄NOPS 497.7 Dicyclohexylphosphino Baseline for comparison
[S(R)]-N-{(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl}-N,2-dimethyl-2-propanesulfinamide 2241598-33-2 C₃₃H₄₅NOPS 547.8 Dicyclohexylphosphino Naphthalenyl group replaces phenyl, increasing steric bulk
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide Not Provided C₃₂H₃₈NOPS 551.7 Diphenylphosphino Diphenylphosphino reduces steric hindrance vs. dicyclohexyl

Impact on Catalysis :

  • Dicyclohexylphosphino (target compound) offers greater steric protection and electron donation than diphenylphosphino .

Modifications to the Aryl Backbone

Aryl group substitutions alter electronic and steric profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aryl Substituents Applications References
[S(R)]-N-[(S)-[3,5-Bis(tert-butyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide 2241598-34-3 C₃₉H₆₁NO₂PS 654.9 3,5-Di-tert-butyl-4-methoxy Pd-catalyzed enantioselective reductions
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide 2565792-61-0 C₃₄H₅₂NOPS 553.8 4-tert-Butylphenyl Improved solubility in non-polar media

Key Observations :

  • 3,5-Di-tert-butyl-4-methoxy groups enhance electron density and steric shielding, optimizing reactivity in Heck reactions .
  • 4-tert-Butylphenyl derivatives balance solubility and steric effects for diverse reaction conditions .

Sulfinamide Group Variations

The sulfinamide moiety’s substitution pattern affects chiral induction:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Sulfinamide Structure Notes References
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide 1595319-99-5 C₂₉H₄₂NOPS 483.7 Lacks N-methyl group Reduced steric hindrance at nitrogen
[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide Not Provided C₃₇H₄₈NO₂PS 633.9 Benzyloxy group on aryl backbone Stabilizes metal complexes via π-interactions

Functional Implications :

  • N-methyl removal simplifies synthesis but may reduce enantioselectivity in certain substrates .
  • Benzyloxy groups improve metal-ligand coordination stability .

Research Findings and Performance Data

Catalytic Efficiency

  • The target compound (CAS 2241598-32-1) achieves >90% ee in asymmetric Heck reactions, outperforming diphenylphosphino analogs by ~15% due to superior steric control .
  • The naphthalenyl derivative (CAS 2241598-33-2) shows enhanced activity in intermolecular Rauhut-Currier reactions , with yields increasing from 75% to 88% compared to the parent compound .

Stability and Handling

  • All dicyclohexylphosphino-based ligands require argon storage and exhibit moisture sensitivity .
  • Bulky tert-butyl-substituted variants (e.g., CAS 2241598-34-3) demonstrate improved air stability, tolerating brief air exposure without decomposition .

Biological Activity

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a phosphine ligand with notable applications in catalysis and medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

  • Molecular Formula : C37H56NOPS
  • Molecular Weight : 593.9 g/mol
  • CAS Number : 2398533-82-7
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dicyclohexylphosphino group enhances its binding affinity, facilitating its role as a ligand in catalytic processes and potentially in therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In vitro Studies : Research has shown that phosphine ligands can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific interactions of this compound with target proteins involved in tumor growth are under investigation.

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Phosphine ligands are known to interact with various enzymes, potentially altering their activity. For example, studies have explored the inhibition of proteases and kinases, which play crucial roles in cancer progression and other diseases.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer effects of phosphine ligands.
    • Findings : Compounds similar to [S(R)] demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
  • Enzyme Interaction Analysis :
    • Objective : To assess the inhibitory effects on specific enzymes.
    • Findings : The compound showed promising results in inhibiting serine proteases, suggesting potential applications in therapeutic contexts where protease activity is dysregulated.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
AnticancerBreast Cancer CellsCytotoxicity (IC50)
Enzyme InhibitionSerine ProteasesInhibition

Q & A

What are the key synthetic methodologies for preparing [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, and how is stereochemical integrity maintained?

Basic Research Question
The synthesis involves sequential installation of the sulfinamide and dicyclohexylphosphino groups. The sulfinamide moiety is typically introduced via condensation of a chiral sulfinylamine with a carbonyl precursor under anhydrous conditions (e.g., THF, −78°C), followed by phosphine group coupling using a palladium-catalyzed cross-coupling reaction . Stereochemical control is achieved using enantiopure starting materials (e.g., (S)- or (R)-sulfinamides) and chiral auxiliaries. For example, highlights the use of diethyl phosphorochloridate in sulfoximide synthesis, which can be adapted for sulfinamide formation. Characterization of intermediates via 31^{31}P NMR and chiral HPLC ensures stereochemical fidelity .

How can researchers validate the structural and stereochemical purity of this compound, and what analytical techniques are most reliable?

Basic Research Question
Key techniques include:

  • X-ray crystallography for absolute configuration determination (e.g., ’s structural diagram confirms spatial arrangement).
  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR identify sulfinamide protons (δ 2.5–3.5 ppm) and arylphosphine signals (δ 6.5–7.5 ppm), while 31^{31}P NMR confirms phosphorus coordination (δ ~−10 to 20 ppm) .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, critical for verifying enantiopurity (>95% ee) .

What role does the dicyclohexylphosphino group play in asymmetric catalysis, and how does it compare to other Buchwald-type ligands?

Advanced Research Question
The dicyclohexylphosphino group enhances electron-donating capacity and steric bulk, stabilizing metal intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to DavePhos ( ) or CPhos ( ), this ligand’s cyclohexyl substituents provide greater steric hindrance, favoring challenging substrates like aryl chlorides. Studies in J. Am. Chem. Soc. ( , Ref. [2]) show that substituent tuning (e.g., dimethylamino vs. methoxy groups) impacts catalytic turnover and enantioselectivity in C–N bond formations.

How should researchers address contradictory data regarding this ligand’s enantioselectivity in different reaction systems?

Advanced Research Question
Contradictions often arise from solvent polarity, metal precursors (e.g., Pd0^0 vs. PdII^{II}), or substrate electronic effects. Methodological solutions include:

  • Kinetic studies to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).
  • Isotopic labeling (e.g., 13^{13}C) to track stereochemical pathways.
  • Computational modeling (DFT) to compare transition-state energies for competing pathways, as demonstrated in Angew. Chem. Int. Ed. ( , Ref. [3]).

What computational approaches are recommended to predict the ligand’s performance in untested catalytic systems?

Advanced Research Question
Density functional theory (DFT) calculations can model metal-ligand interactions and predict substrate compatibility. For example:

  • Natural Bond Orbital (NBO) analysis quantifies electron donation from phosphorus to metal centers.
  • Molecular docking simulates substrate binding in chiral pockets, correlating steric parameters (e.g., %Vbur_{\text{bur}}) with enantioselectivity. Studies in Chem. Sci. ( , Ref. [1]) validate these methods for ligand design.

How does the sulfinamide moiety influence the ligand’s stability under oxidative conditions?

Advanced Research Question
The sulfinamide group enhances oxidative stability compared to sulfoxides or amines. Stability assays (e.g., TGA/DSC) under O2_2 atmosphere show decomposition temperatures >200°C. Comparative studies in Angew. Chem. Int. Ed. ( , Ref. [4]) reveal that electron-withdrawing substituents on the sulfinamide reduce Pd leaching in Heck reactions.

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